molecular formula C22H21NO4S B11079189 Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11079189
M. Wt: 395.5 g/mol
InChI Key: BJBTVWNLTSDDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-ETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethoxybenzamido group and a phenyl group attached to the thiophene ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-ETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-ETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ETHYL 2-(2-ETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-ETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-ETHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H21NO4S/c1-3-26-18-13-9-8-12-16(18)20(24)23-21-19(22(25)27-4-2)17(14-28-21)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,23,24)

InChI Key

BJBTVWNLTSDDLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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